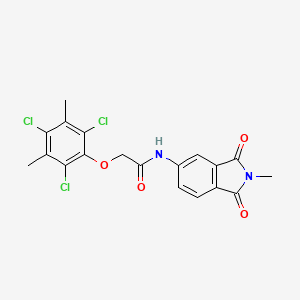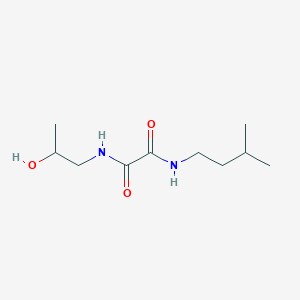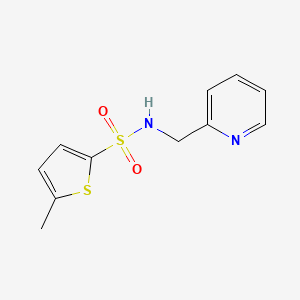
N-(2-furylmethyl)-3-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furamidine is a heterocyclic organic compound that was first synthesized in the 1980s as an antiprotozoal agent. Since then, it has been extensively studied for its potential applications in various fields of scientific research, including molecular biology, biochemistry, and pharmacology.
Mécanisme D'action
Furamidine exerts its antiprotozoal activity by binding to the kinetoplast DNA of the organism and inhibiting its replication. It also has the ability to bind to RNA and DNA and inhibit their function, making it a potential tool for studying gene expression and regulation.
Biochemical and Physiological Effects:
Furamidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells, and has potential applications in the treatment of various types of cancer. In addition, it has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential tool for studying the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
Furamidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in large quantities. It also has a wide range of potential applications, making it a versatile tool for scientific research. However, it also has several limitations. It is cytotoxic to both normal and cancer cells, making it difficult to use in vivo. In addition, it has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on Furamidine. One area of interest is its potential applications in the treatment of cancer. It has been shown to be cytotoxic to cancer cells, and further research could explore its potential as a cancer therapy. Another area of interest is its potential applications in the field of gene regulation. It has been shown to bind to DNA and RNA, and future research could explore its potential as a tool for studying gene expression and regulation. Finally, further research could explore the potential of Furamidine as a tool for studying the immune system, given its anti-inflammatory and immunomodulatory effects.
In conclusion, Furamidine is a heterocyclic organic compound that has potential applications in various fields of scientific research. It has been extensively studied for its antiprotozoal activity, as well as its potential applications in molecular biology, biochemistry, and pharmacology. Further research could explore its potential applications in the treatment of cancer, gene regulation, and the immune system.
Méthodes De Synthèse
Furamidine can be synthesized through a multi-step process involving the reaction of 3-phenoxybenzoyl chloride with furfurylamine, followed by the addition of sodium methoxide and subsequent acidification. The final product is obtained through recrystallization.
Applications De Recherche Scientifique
Furamidine has been extensively studied for its potential applications in scientific research. It has been shown to have antiprotozoal activity against a wide range of organisms, including Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum. In addition, it has been shown to have potential applications in the fields of molecular biology and biochemistry, as it can bind to DNA and RNA and inhibit their function.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-18(19-13-17-10-5-11-21-17)14-6-4-9-16(12-14)22-15-7-2-1-3-8-15/h1-12H,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTICWELYYIMQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-phenoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)

![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)
![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)





![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5118434.png)
![N-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5118437.png)
![1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5118445.png)

